Methyl 4-methylpentanoate

Catalog No.
S1535131
CAS No.
2412-80-8
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-methylpentanoate

CAS Number

2412-80-8

Product Name

Methyl 4-methylpentanoate

IUPAC Name

methyl 4-methylpentanoate

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-6(2)4-5-7(8)9-3/h6H,4-5H2,1-3H3

InChI Key

KBCOVKHULBZKNY-UHFFFAOYSA-N

SMILES

CC(C)CCC(=O)OC

Solubility

soluble in alcohol, most fixed oils; insoluble in wate

Synonyms

4-Methylpentanoic Acid Methyl Ester; Methyl 4-Methylpentanoate; Methyl 4-Methylvalerate; Methyl Isocaproate; Methyl Isohexanoate

Canonical SMILES

CC(C)CCC(=O)OC

Methyl 4-methylvalerate, also known as Methyl 4-methylpentanoate or Valeric acid, 4-methyl-, methyl ester, is a naturally occurring ester found in various plants []. While research into its specific applications is ongoing, here are some areas where Methyl 4-methylvalerate has been investigated in a scientific context:

  • Food Science

    Due to its pleasant fruity aroma with hints of banana and pineapple, Methyl 4-methylvalerate is used as a flavoring agent in the food industry []. Research focuses on its role in flavor profile development and identifying its contribution to the overall taste of food products [].

  • Plant Science

    Methyl 4-methylvalerate has been identified as a volatile compound emitted by some plants, potentially as a way to attract pollinators or repel herbivores. Studies are being conducted to understand its role in plant communication and defense mechanisms.

Methyl 4-methylpentanoate, also known as methyl isobutylacetate, is an organic compound classified as a fatty acid methyl ester. Its chemical formula is C7H14O2C_7H_{14}O_2 and it has a molecular weight of approximately 130.18 g/mol. The compound features a branched structure, which contributes to its unique properties and reactivity. Methyl 4-methylpentanoate is characterized by its pleasant fruity odor, making it valuable in flavoring and fragrance applications .

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to form 4-methylpentanoic acid and methanol.
  • Transesterification: It can react with alcohols to form different esters, a process often used in biodiesel production.
  • Esterification: The reaction with carboxylic acids can produce new esters, which are often used in the synthesis of complex organic molecules .

Research indicates that methyl 4-methylpentanoate exhibits various biological activities. It has been reported to possess antimicrobial properties, making it a candidate for use in food preservation and safety applications. Additionally, studies have shown potential anti-inflammatory effects, although further research is necessary to fully understand its mechanisms of action .

Methyl 4-methylpentanoate can be synthesized through several methods:

  • Esterification: Reacting 4-methylpentanoic acid with methanol in the presence of an acid catalyst.
  • Transesterification: Converting triglycerides or other fatty acids into methyl esters using methanol and a catalyst.
  • Direct synthesis: From the corresponding alcohol and acyl chloride under controlled conditions to ensure high yields .

Methyl 4-methylpentanoate has diverse applications across various industries:

  • Flavoring and Fragrance: Due to its fruity aroma, it is commonly used in food flavorings and perfumes.
  • Solvent: It serves as a solvent in the formulation of paints, coatings, and adhesives.
  • Chemical Intermediate: Used in the production of other chemicals and as a reagent in organic synthesis.
  • Biodiesel Production: Employed in the transesterification process for biodiesel synthesis due to its fatty acid composition .

Studies on the interactions of methyl 4-methylpentanoate with other compounds reveal its potential as a fuel additive. Research indicates that it can influence combustion characteristics when mixed with air or other fuels, showing promise for enhancing fuel efficiency and reducing emissions in engines . Additionally, the compound's interactions with biological systems suggest further exploration into its role as an antimicrobial agent could yield beneficial applications in health and safety.

Methyl 4-methylpentanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
Methyl PentanoateC6H12O2C_6H_{12}O_2Straight-chain ester; less branched than methyl 4-methylpentanoate; used as a solvent.
Ethyl 4-methylpentanoateC8H16O2C_8H_{16}O_2Similar structure; ethyl group instead of methyl; used in flavoring applications.
Methyl IsobutyrateC5H10O2C_5H_{10}O_2Shorter carbon chain; different branching; used in organic synthesis.
Methyl HexanoateC7H14O2C_7H_{14}O_2Longer chain; similar ester functionality; commonly found in natural fats.

Methyl 4-methylpentanoate's unique branched structure allows for distinct physical properties and reactivity compared to these similar compounds, making it particularly valuable in specialized applications like flavoring and as a potential fuel additive .

Physical Description

colourless liquid/sweet, pineapple-like odou

XLogP3

2.1

Density

0.885-0.892

UNII

J4R2BY5GJT

GHS Hazard Statements

Aggregated GHS information provided by 1412 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 1412 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1411 of 1412 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

2412-80-8

Wikipedia

Methyl 4-methylvalerate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Pentanoic acid, 4-methyl-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15

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